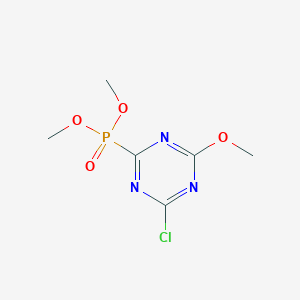
Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its reactivity and is often used in various chemical synthesis processes, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with dimethyl phosphonate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, for various biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate exerts its effects involves the activation of carboxylic acids, leading to the formation of reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and subsequent transformation of carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for activation of carboxylic acids in amide synthesis.
Uniqueness
Dimethyl (4-chloro-6-methoxy-1,3,5-triazin-2-yl)phosphonate is unique due to its specific reactivity and the presence of both phosphonate and triazine functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
106052-30-6 |
|---|---|
Molekularformel |
C6H9ClN3O4P |
Molekulargewicht |
253.58 g/mol |
IUPAC-Name |
2-chloro-4-dimethoxyphosphoryl-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C6H9ClN3O4P/c1-12-5-8-4(7)9-6(10-5)15(11,13-2)14-3/h1-3H3 |
InChI-Schlüssel |
CELDXOQHNPBUES-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)Cl)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



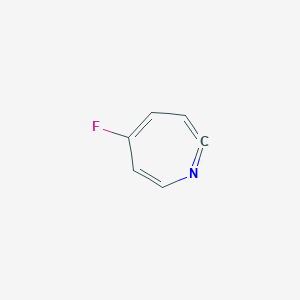

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
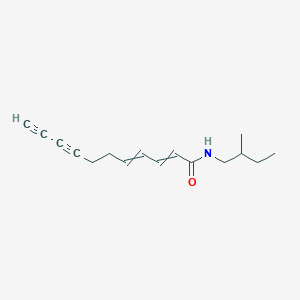
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
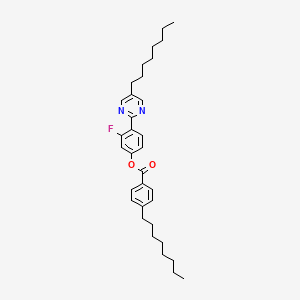
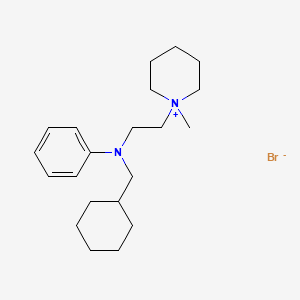
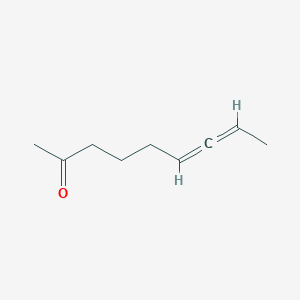
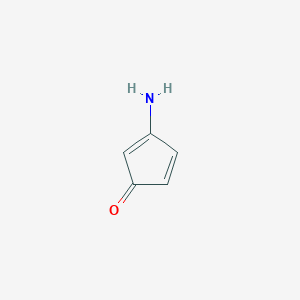
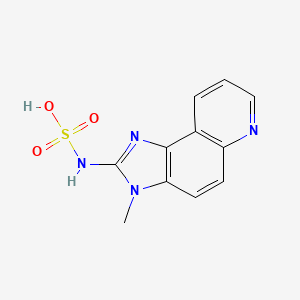

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

